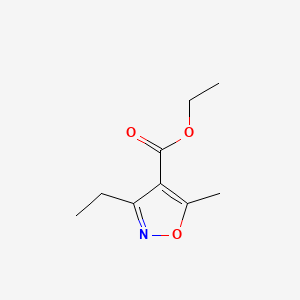

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWLDZUUTIPZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395837 | |

| Record name | Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-41-8 | |

| Record name | Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-Ethyl-5-Methylisoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism, experimental protocols, and quantitative data for the preparation of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. The isoxazole ring is a prominent scaffold in a variety of biologically active molecules.

Core Synthesis Pathway

The synthesis of this compound is effectively achieved through a multi-step process. A well-established method involves the reaction of an enamine, specifically ethyl β-pyrrolidinocrotonate, with a nitroalkane, such as 1-nitropropane, facilitated by a dehydrating agent like phosphorus oxychloride in the presence of a base. This approach provides a reliable route to the desired substituted isoxazole.

Reaction Mechanism

The reaction proceeds through a likely cycloaddition-elimination pathway. The enamine, ethyl β-pyrrolidinocrotonate, acts as the nucleophile, and the nitroalkane, activated by the reagents, serves as the electrophilic component that ultimately forms the N-O bond of the isoxazole ring.

A plausible mechanism involves the following key steps:

-

Activation of 1-nitropropane: Phosphorus oxychloride activates 1-nitropropane, facilitating the elimination of water to form a nitrile oxide intermediate. Triethylamine acts as a base to neutralize the generated HCl.

-

1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the double bond of the enamine, ethyl β-pyrrolidinocrotonate. This concerted step forms a five-membered heterocyclic intermediate.

-

Elimination of Pyrrolidine: The intermediate then undergoes elimination of the pyrrolidine auxiliary group.

-

Aromatization: A final tautomerization step leads to the formation of the stable, aromatic isoxazole ring, yielding the final product, this compound.

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental procedure.[1]

| Parameter | Value |

| Reactants | |

| Ethyl acetoacetate | 130 g (1.00 mole) |

| Pyrrolidine | 71 g (1.0 mole) |

| Ethyl β-pyrrolidinocrotonate | 183 g (1.00 mole) |

| 1-Nitropropane | 115 g (1.29 mole) |

| Phosphorus oxychloride | 170 g (1.11 mole) |

| Triethylamine | 400 ml |

| Solvents | |

| Benzene | 400 ml |

| Chloroform | 1.2 L |

| Reaction Conditions | |

| Reflux time for enamine synthesis | 45 minutes |

| Addition time of POCl₃ | 3 hours |

| Reaction time after addition | 15 hours |

| Reaction temperature | Ice bath, then room temperature |

| Product Yield and Properties | |

| Yield of ethyl β-pyrrolidinocrotonate | 180 g (98%) |

| Yield of final product | 122–130 g (68–71%) |

| Boiling point of final product | 72°C (0.5 mm Hg)[1][2] |

| Refractive index (nD23) | 1.4615[1] |

| Density of final product | 1.07 g/mL[2] |

Experimental Protocols

The synthesis is typically carried out in two main stages: the preparation of the enamine intermediate and the subsequent cyclization to form the isoxazole.

A. Synthesis of Ethyl β-pyrrolidinocrotonate[1]

-

Reaction Setup: A 1-liter, one-necked flask is fitted with a Dean-Stark water separator, which is topped with a condenser connected to a nitrogen inlet.

-

Charging the Flask: The flask is charged with ethyl acetoacetate (130 g, 1.00 mole), pyrrolidine (71 g, 1.0 mole), and 400 ml of benzene.

-

Reaction Execution: The reaction mixture is placed under a nitrogen atmosphere and brought to a vigorous reflux. Reflux is maintained for 45 minutes, during which the theoretical amount of water (18 ml) is collected in the Dean-Stark trap.

-

Work-up: The benzene is removed using a rotary evaporator, yielding approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

B. Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]

-

Reaction Setup: A 5-liter, three-necked flask is equipped with a 500-ml, pressure-equalizing dropping funnel and a gas-inlet tube.

-

Charging the Flask: The flask is charged with ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), triethylamine (400 ml), and 1 liter of chloroform.

-

Reaction Execution:

-

The flask is cooled in an ice bath, and the contents are placed under a nitrogen atmosphere.

-

While stirring magnetically, a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly from the dropping funnel over a period of 3 hours.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

Stirring is continued for an additional 15 hours.

-

-

Work-up and Purification:

-

The reaction mixture is poured into a 4-liter separatory funnel and washed with 1 liter of cold water.

-

The chloroform layer is washed with 6 N hydrochloric acid until the wash remains acidic to remove the amine bases.

-

The chloroform extract is then washed successively with 5% aqueous sodium hydroxide and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed with a rotary evaporator.

-

The final product is distilled under vacuum, yielding 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

-

The following workflow diagram illustrates the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The described synthetic route provides an efficient and well-documented method for the preparation of this compound. The procedure is scalable and utilizes readily available starting materials, making it suitable for laboratory and potential industrial applications. The detailed mechanism and experimental protocol provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of isoxazole-based compounds for drug discovery and development.

References

An In-depth Technical Guide to Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8), a key heterocyclic building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, a robust synthesis protocol, and its role as an intermediate in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a combustible liquid with a distinct molecular structure that makes it a versatile reagent in synthetic chemistry. Its key physical and chemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 53064-41-8[1] |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| InChI Key | JDWLDZUUTIPZHV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1c(C)onc1CC |

| MDL Number | MFCD00014094[1] |

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 71-72 °C at 0.5 mmHg[1] |

| Density | 1.066 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4630 |

| Flash Point | 103 °C (closed cup) |

| Storage Class | 10 - Combustible liquids |

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.

| Spectroscopy | Data |

| Infrared (IR) | 1725, 1605, 1300 cm⁻¹[2] |

| ¹H Nuclear Magnetic Resonance (NMR) (CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)[2] |

Synthesis Protocol

The synthesis of this compound is reliably achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from a well-established procedure.[2]

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate

-

Reaction Setup: In a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser with a nitrogen inlet, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

-

Reaction Execution: Place the reaction mixture under a nitrogen atmosphere and bring to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.

-

Work-up: Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

Reaction Setup: In a 5-liter, three-necked flask fitted with a pressure-equalizing dropping funnel and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

-

Reaction Execution: Cool the flask in an ice bath and maintain a nitrogen atmosphere. While stirring the contents magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel.

-

Work-up and Purification:

-

Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic to remove amine bases.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent with a rotary evaporator.

-

Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

While direct biological activity of this compound is not extensively reported, its value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The isoxazole core is a well-known scaffold in medicinal chemistry and agrochemicals.[3][4] Derivatives of this compound have been investigated for a range of applications.

The general strategy involves modification of the ester group at the 4-position of the isoxazole ring to introduce diverse functionalities, leading to compounds with potential herbicidal, fungicidal, antibacterial, and anticancer properties.[3][4]

References

Structure Elucidation of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. The document details the synthetic protocol, physical properties, and spectroscopic data integral to the confirmation of its chemical structure. All quantitative data is presented in standardized tables for clarity and comparative analysis. Methodologies for key experiments are also described in detail.

Physicochemical Properties

The fundamental physical and chemical properties of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester are summarized in Table 1. These properties are essential for the identification and handling of the compound.

| Property | Value |

| CAS Number | 53064-41-8[1] |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Boiling Point | 71-72 °C at 0.5 mmHg[1] |

| Density | 1.07 g/mL[1] |

| Refractive Index (n²³D) | 1.4615[2] |

| SMILES | CCOC(=O)C1=C(C)ON=C1CC |

| InChI Key | JDWLDZUUTIPZHV-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester is reliably achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Experimental Workflow

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Detailed Methodology

In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet, ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) are dissolved in 1 L of chloroform. The flask is cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.

Following the addition, the reaction mixture is poured into a 4-liter separatory funnel and washed with 1 L of cold water. The organic layer is then washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide, and finally with saturated brine. The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The final product is purified by vacuum distillation to yield 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester.[2]

Spectroscopic Data and Structural Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands are summarized in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O stretch (ester)[2] |

| 1605 | Medium | C=N stretch (isoxazole ring)[2] |

| 1300 | Medium | C-O stretch (ester)[2] |

The strong absorption at 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. The band at 1605 cm⁻¹ corresponds to the C=N stretching vibration of the isoxazole ring, and the peak at 1300 cm⁻¹ is attributed to the C-O stretching of the ester group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of the hydrogen atoms. The chemical shifts and multiplicities are presented in Table 3.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.3 | Multiplet | 6H | -CH₂CH₃ (ethyl group at C3) and -OCH₂CH₃ (ester)[2] |

| 2.6 | Singlet | 3H | -CH₃ (methyl group at C5)[2] |

| 2.7 | Quartet | 2H | -CH₂ CH₃ (ethyl group at C3)[2] |

| 4.2 | Quartet | 2H | -OCH₂ CH₃ (ester)[2] |

The ¹H NMR spectrum clearly shows the presence of two distinct ethyl groups and one methyl group. The singlet at 2.6 ppm is characteristic of the methyl group attached to the isoxazole ring at the C5 position. The quartet at 2.7 ppm corresponds to the methylene protons of the ethyl group at the C3 position, which are coupled to the adjacent methyl protons. The quartet at 4.2 ppm is assigned to the methylene protons of the ethyl ester, coupled to the neighboring methyl protons. The multiplet at 1.3 ppm integrates to six protons, representing the methyl protons of both ethyl groups.[2]

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~12 | C5-C H₃ |

| ~14 | -OCH₂C H₃ |

| ~15 | -CH₂C H₃ |

| ~20 | -C H₂CH₃ |

| ~61 | -OC H₂CH₃ |

| ~110 | C4 |

| ~160 | C3 |

| ~163 | C =O (ester) |

| ~170 | C5 |

The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing nine distinct carbon signals. The signals for the methyl and methylene carbons of the ethyl groups are expected in the upfield region. The quaternary carbons of the isoxazole ring (C3, C4, and C5) and the carbonyl carbon of the ester are expected in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Although a specific experimental mass spectrum for the target compound was not found, the expected molecular ion peak and potential fragmentation patterns can be predicted.

| m/z (Predicted) | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 138 | [M - OC₂H₅]⁺ |

| 110 | [M - COOC₂H₅]⁺ |

The molecular ion peak is expected at an m/z of 183, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or neutral molecules like ethylene (C₂H₄) or carbon monoxide (CO).

Conclusion

The collective evidence from physicochemical property determination, a well-defined synthetic route, and comprehensive spectroscopic analysis provides a conclusive structural elucidation of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Caption: Logical flow from synthesis to structure confirmation.

References

Spectroscopic Profile of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present available and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.7 | Quartet | 2H | -CH₂ -CH₃ (on isoxazole) |

| 2.6 | Singlet | 3H | -CH₃ (on isoxazole) |

| 1.3 | Multiplet | 6H | -O-CH₂-CH₃ and -CH₂-CH₃ (on isoxazole) |

Solvent: CCl₄[1]

¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts are predicted based on the analysis of similar isoxazole derivatives and known substituent effects.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (ester) |

| ~165 | C 5 (isoxazole ring) |

| ~160 | C 3 (isoxazole ring) |

| ~115 | C 4 (isoxazole ring) |

| ~60 | -O-CH₂ -CH₃ |

| ~20 | -CH₂ -CH₃ (on isoxazole) |

| ~14 | -O-CH₂-CH₃ |

| ~12 | -CH₃ (on isoxazole) |

| ~11 | -CH₂-CH₃ (on isoxazole) |

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

1.3.2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used with a pulse angle of 30-45 degrees.

-

Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds between scans.

1.3.3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O stretch (ester) |

| 1605 | Medium | C=N stretch (isoxazole ring) |

| 1300 | Medium | C-O stretch (ester) |

Sample Preparation: Neat liquid film[1]

Experimental Protocol for IR Spectroscopy

2.2.1. Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

2.2.2. Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data (Predicted)

| m/z | Predicted Fragment |

| 183 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 138 | [M - OCH₂CH₃]⁺ |

| 110 | [M - COOCH₂CH₃]⁺ |

Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

-

Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3.2.2. Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in organic solvents

An In-depth Technical Guide on the Solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate and Related Isoxazole Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoxazole Derivatives and Their Solubility

Isoxazole derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2][3] Their biological activity is often contingent on their physicochemical properties, with solubility being a critical parameter influencing bioavailability and formulation. The isoxazole ring, containing both a nitrogen and an oxygen atom, imparts a degree of polarity to these molecules.[1] Consequently, isoxazole derivatives generally exhibit higher solubility in polar solvents.[1] However, the overall solubility of a specific derivative, such as this compound, is significantly influenced by the nature of its substituents. The ethyl and methyl groups on the isoxazole ring, along with the ethyl carboxylate group, contribute to the molecule's lipophilicity, suggesting a complex solubility profile across a range of organic solvents.

Physicochemical Properties of this compound

While specific solubility data is sparse, the known physicochemical properties of this compound can provide insights into its likely behavior in organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [4] |

| Molecular Weight | 183.207 g/mol | [4] |

| Boiling Point | 71-72 °C (at 0.5 mmHg) | [4] |

| Density | 1.07 g/mL | [4] |

| Refractive Index | 1.4630 | [4] |

These properties are characteristic of a moderately polar organic compound. The presence of both polar (ester, isoxazole ring) and non-polar (ethyl, methyl groups) functionalities suggests that its solubility will be dependent on the specific solvent's polarity and hydrogen bonding capacity. For a related compound, Ethyl 5-methylisoxazole-4-carboxylate, solubility has been noted in chloroform and methanol, indicating that this compound is also likely soluble in these solvents.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, hexane, toluene) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, its physicochemical properties suggest a varied solubility profile. The provided experimental protocol offers a robust framework for researchers to determine these values empirically. Understanding the solubility of this and other isoxazole derivatives is paramount for their successful application in drug development and other scientific endeavors. The methodologies outlined in this guide are intended to facilitate this critical area of research.

References

The Synthesis of Isoxazoles: A Journey from Foundational Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anti-inflammatory agents, underscores the enduring importance of efficient and versatile synthetic routes to this privileged scaffold. This technical guide provides a comprehensive overview of the discovery and historical evolution of isoxazole synthesis, detailing the core chemical principles, seminal experimental protocols, and the progression to modern, high-efficiency methods. Quantitative data is presented for comparative analysis, and key chemical transformations are visualized to illuminate the underlying logical and mechanistic pathways.

A Historical Perspective: From Early Observations to Mechanistic Understanding

The journey of isoxazole synthesis began in the late 19th century. An early and pivotal contribution came from the work of Ceresole in 1884, who unknowingly synthesized an isoxazole derivative. It was, however, the renowned German chemist Ludwig Claisen who, in 1888, correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole, which had been prepared from the reaction of hydroxylamine with benzoylacetone. This foundational work laid the groundwork for the first major synthetic route to isoxazoles. Claisen's further investigations, particularly his 1903 publication on the oximation of propargylaldehyde acetal, solidified the reaction between 1,3-dicarbonyl compounds and hydroxylamine as a classical and enduring method for isoxazole ring construction.[1]

For several decades, the Claisen condensation remained a primary tool for isoxazole synthesis. A paradigm shift occurred in the 1960s with the groundbreaking work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] This powerful and versatile methodology, often referred to as the Huisgen cycloaddition, introduced the reaction of nitrile oxides with alkynes as a highly efficient and regioselective route to isoxazoles.[3][4] Huisgen's mechanistic insights and systematic exploration of 1,3-dipoles revolutionized heterocyclic chemistry and opened up a vast new landscape for the synthesis of isoxazoles and other five-membered rings.

The latter half of the 20th century and the dawn of the 21st have witnessed numerous refinements and innovations built upon these two foundational pillars. The development of methods for the in situ generation of nitrile oxides, the use of catalysts to enhance reaction rates and control regioselectivity, and the application of green chemistry principles such as microwave and ultrasound irradiation have all contributed to the modern isoxazole synthesis toolkit.

Core Synthetic Strategies

Two primary strategies dominate the landscape of isoxazole synthesis: the condensation of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.

The Claisen Isoxazole Synthesis: Condensation with Hydroxylamine

The classical Claisen synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The reaction proceeds through the formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring.

The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. Generally, the more electrophilic carbonyl group is preferentially attacked by the nitrogen of hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition provides a powerful and highly regioselective method for the synthesis of isoxazoles through the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4]

Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their dimerization. Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. The regioselectivity of the cycloaddition is primarily controlled by the electronic properties of the substituents on both the nitrile oxide and the alkyne, as predicted by frontier molecular orbital theory.

Quantitative Comparison of Synthetic Methodologies

The evolution of isoxazole synthesis is marked by significant improvements in reaction efficiency, milder reaction conditions, and broader substrate scope. The following tables provide a comparative overview of quantitative data for classical and modern synthetic approaches.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Condensation Methods

| Entry | 1,3-Dicarbonyl/Equivalent | Reaction Conditions | Time | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-1,3-propanedione | Hydroxylamine hydrochloride, Ethanol, Reflux | Overnight | 99 | --INVALID-LINK--[5] |

| 2 | Chalcone | Hydroxylamine hydrochloride, KOH, Ethanol, Reflux | 12 h | - | --INVALID-LINK--[6] |

| 3 | Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Vitamin B1, Water, Ultrasound (300 W) | 30 min | 92 | --INVALID-LINK--[7] |

| 4 | Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Conventional Stirring, Water | 120 min | 75 | --INVALID-LINK--[7] |

Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

| Entry | Alkyne & Nitrile Oxide Precursor | Reaction Conditions | Time | Yield (%) | Reference |

| 1 | Phenylacetylene & Benzaldoxime | NCS, DBU, DMF, rt | 1-8 h | - | --INVALID-LINK--[8] |

| 2 | Terminal Alkynes & Aldehydes | Hydroxylamine, NaOH, NCS, ChCl:Urea, 50 °C | 8 h | 63-96 | --INVALID-LINK--[9] |

| 3 | Terminal Alkynes & Aldoximes | Chloramine-T, aq. environment, rt | 15 min - 16 h | near quantitative | --INVALID-LINK--[10] |

| 4 | Phenylacetylene & 2-Methylquinoline | AlCl3, NaNO2, DMAc, 90 °C | 24 h | 92 | --INVALID-LINK--[11] |

Detailed Experimental Protocols

Classical Synthesis of 3,5-Diphenylisoxazole from a 1,3-Diketone

This protocol is a representative example of the Claisen condensation method.

Materials:

-

1,3-Diphenyl-1,3-propanedione (1.12 g, 5.0 mmol)

-

Hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.)

-

Ethanol (20 mL)

-

Water (80 mL)

Procedure:

-

To a solution of 1,3-diphenyl-1,3-propanedione in ethanol at room temperature, add hydroxylamine hydrochloride.

-

Heat the mixture to reflux and maintain for an overnight period.

-

Cool the reaction mixture and add water to precipitate the product.

-

Collect the precipitate by filtration to yield 3,5-diphenylisoxazole as a pale red solid. (Yield: 1.09 g, 99%).[5]

Modern One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation

This protocol exemplifies a modern, convenient, and environmentally benign approach to the Huisgen cycloaddition.

Materials:

-

Aldehyde (2 mmol)

-

Hydroxylamine (138 mg, 2 mmol)

-

Sodium hydroxide (80 mg, 2 mmol)

-

N-Chlorosuccinimide (NCS) (400 mg, 3 mmol)

-

Alkyne (2 mmol)

-

Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred solution of the aldehyde in the choline chloride:urea deep eutectic solvent, add hydroxylamine and sodium hydroxide.

-

Stir the resulting mixture at 50 °C for one hour.

-

Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for three hours.

-

Add the corresponding alkyne and stir for an additional four hours at 50 °C.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the 3,5-disubstituted isoxazole.[9]

Mechanistic Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the key mechanistic steps of the core isoxazole syntheses.

Mechanism of the Claisen Isoxazole Synthesis

Mechanism of the Huisgen 1,3-Dipolar Cycloaddition

Conclusion

The synthesis of isoxazoles has a rich history, evolving from the classical condensation methods pioneered by Claisen to the elegant and powerful 1,3-dipolar cycloadditions developed by Huisgen. These foundational discoveries have paved the way for a plethora of modern synthetic strategies that offer high efficiency, broad applicability, and improved environmental compatibility. For researchers and professionals in drug development, a thorough understanding of these core synthetic routes, their historical context, and their modern adaptations is indispensable for the rational design and efficient synthesis of novel isoxazole-containing therapeutic agents. The continued innovation in this field promises to further expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and potent isoxazole-based molecules to address ongoing challenges in medicine.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]

Calculating the Theoretical Yield of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. The following sections detail the underlying chemical reaction, provide a step-by-step experimental protocol based on established literature, and present the quantitative data in a clear, tabular format for ease of reference.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process. A common and well-documented method involves the reaction of Ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of phosphorus oxychloride and triethylamine.[1] Understanding the stoichiometry of this reaction is fundamental to determining the limiting reagent, which in turn dictates the maximum possible amount of product that can be formed, known as the theoretical yield.[2][3][4]

Reaction Stoichiometry and Limiting Reagent Determination

The balanced chemical equation for the formation of this compound from the specified reactants is complex and proceeds through several intermediates. However, for the purpose of theoretical yield calculation, the key molar ratios of the reactants consumed to produce the final product are what matter. Based on a documented procedure, the reaction involves a 1:1 molar relationship between the key reactants leading to the isoxazole ring formation.

To determine the limiting reagent, we must first calculate the number of moles of each reactant used in the synthesis.[3][5] The reactant that is present in the lowest stoichiometric amount will be the limiting reagent and will be entirely consumed first, thereby stopping the reaction and limiting the amount of product formed.

Experimental Protocol

The following experimental protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Ethyl β-pyrrolidinocrotonate

-

1-Nitropropane

-

Phosphorus oxychloride

-

Triethylamine

-

Chloroform

-

Hydrochloric acid (6 N)

-

Sodium hydroxide (5% aqueous solution)

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet tube, dissolve Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

-

Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

With magnetic stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

-

Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the washings are acidic.

-

Subsequently, wash the chloroform layer with a 5% aqueous sodium hydroxide solution and then with saturated brine.

-

Dry the chloroform extract over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

The crude product can then be purified by vacuum distillation to yield this compound.

Quantitative Data and Theoretical Yield Calculation

The following table summarizes the quantitative data for the reactants and the product, which is essential for calculating the theoretical yield.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Molar Ratio (to Limiting Reagent) |

| Ethyl β-pyrrolidinocrotonate | C10H17NO2 | 183.25 | 183 | 1.00 | 1.00 |

| 1-Nitropropane | C3H7NO2 | 89.09 | 115 | 1.29 | 1.29 |

| Phosphorus oxychloride | POCl3 | 153.33 | 170 | 1.11 | 1.11 |

| This compound | C9H13NO3 | 183.20[6][7] | - | - | - |

Identifying the Limiting Reagent:

Based on the molar quantities calculated in the table, Ethyl β-pyrrolidinocrotonate is the limiting reagent as it is present in the smallest stoichiometric amount (1.00 mole).

Calculating the Theoretical Yield:

The stoichiometry of the reaction dictates that one mole of the limiting reagent, Ethyl β-pyrrolidinocrotonate, will produce one mole of the product, this compound.

-

Moles of product = Moles of limiting reagent = 1.00 mol

-

Theoretical Yield (in grams) = Moles of product × Molecular weight of product

-

Theoretical Yield = 1.00 mol × 183.20 g/mol = 183.20 g

Therefore, the theoretical yield of this compound for this reaction is 183.20 grams.

Logical Workflow for Theoretical Yield Calculation

The following diagram illustrates the logical steps involved in determining the theoretical yield.

Caption: Logical workflow for calculating the theoretical yield.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Theoretical Yield — Definition & Calculation - Expii [expii.com]

- 5. omnicalculator.com [omnicalculator.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physicochemical and Synthetic Overview of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, a representative synthetic protocol, and a logical workflow for its preparation and analysis.

Core Molecular Data

The essential molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C9H13NO3[1] |

| Molecular Weight | 183.207 g/mol [1] |

| CAS Number | 53064-41-8 |

| Boiling Point | 71-72 °C at 0.5 mmHg |

| Density | 1.07 g/mL |

| Refractive Index | 1.4630 |

Synthetic Protocol: Hantzsch-type Isoxazole Synthesis

The following is a representative experimental protocol for the synthesis of this compound. This method is a variation of the Hantzsch synthesis, a common method for the formation of oxazole and isoxazole rings.

Materials:

-

Ethyl propionylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethyl propionylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

The reaction mixture is stirred at reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Characterization: The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification Workflow

The logical flow of the synthesis and subsequent purification of this compound is depicted in the following diagram.

Caption: Synthesis and purification workflow for this compound.

References

In-Depth Technical Guide: Safety and Handling of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a chemical intermediate of interest in pharmaceutical research and development. The following sections detail the compound's properties, potential hazards, recommended safety precautions, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| CAS Number | 53064-41-8 |

| Appearance | No data available |

| Boiling Point | 71-72 °C @ 0.5 mmHg |

| Density | 1.066 g/mL at 25 °C |

| Refractive Index | n20/D 1.4630 |

| Flash Point | 103 °C (217.4 °F) - closed cup[1] |

| Storage Class | 10 - Combustible liquids[1] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with a high degree of caution. For some structurally similar compounds, such as Ethyl 5-methylisoxazole-4-carboxylate, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been identified. Therefore, it is prudent to assume this compound may present similar risks.

Table 2: GHS Classification for Structurally Similar Compounds

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Note: This classification is for a structurally similar compound and should be used for precautionary guidance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum:

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a laboratory coat and long-sleeved clothing.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a dust mask (type N95) or a multi-purpose combination respirator cartridge.[1]

General Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of vapor or mist.

-

Ensure adequate ventilation in the handling area.

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Store in a cool place.

-

This compound is classified as a combustible liquid (Storage Class 10).

Emergency and First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

There is no quantitative toxicological data, such as LD50 (median lethal dose), available for this compound. The toxicological properties of this compound have not been fully investigated. As such, it should be handled with the care due to a potentially hazardous substance.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

Caution! This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment.

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate

-

Dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 mL of benzene in a 1-L flask equipped with a Dean-Stark apparatus and a condenser under a nitrogen atmosphere.

-

Heat the mixture to a vigorous reflux for 45 minutes, collecting the theoretical amount of water (18 mL).

-

Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

-

Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from a dropping funnel over 3 hours.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

-

Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the wash is acidic.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of the target compound.

Logical Relationships: Safe Handling Precautions

Caption: Logical flow of essential safety precautions for handling.

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile synthetic accessibility have propelled the development of a vast array of substituted isoxazole derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of these compounds, with a focus on their therapeutic potential in oncology, inflammation, and infectious diseases, as well as their utility in agrochemical development. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts.

Therapeutic Applications of Substituted Isoxazoles

Substituted isoxazoles have demonstrated significant promise in various therapeutic areas, acting on a range of biological targets. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent and selective agents.[3]

Anticancer Activity

The isoxazole ring is a key component in numerous compounds exhibiting potent anticancer activity.[5] These derivatives exert their effects through diverse mechanisms of action, including the inhibition of crucial cellular pathways involved in cancer progression.[1]

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, making it a prime target for cancer therapy.[6][7] Several isoxazole-based compounds have been identified as potent HSP90 inhibitors.

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination, such as those with BRCA mutations.[8][9][10] The isoxazole scaffold has been incorporated into novel PARP inhibitors, demonstrating the potential for synthetic lethality in cancer cells.[8]

Other Anticancer Mechanisms: Substituted isoxazoles have also been shown to induce apoptosis, inhibit tubulin polymerization, and act as antagonists for various receptors implicated in cancer cell proliferation.[1][11]

.

Table 1: Anticancer Activity of Substituted Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action/Target | Reference(s) |

| Isoxazole Chalcone Derivative 10a | DU145 (Prostate) | 0.96 | Not specified | [12] |

| Isoxazole Chalcone Derivative 10b | DU145 (Prostate) | 1.06 | Not specified | [12] |

| Diosgenin-Isoxazole Derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | Not specified | [11][12] |

| A549 (Lung) | 14.92 ± 1.70 | Not specified | [11][12] | |

| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | 61.4 | Induces apoptosis | [11][12] |

| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 | Induces apoptosis | [11][12] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | 67.6 | Induces apoptosis | [11][12] |

| Harmine-isoxazoline derivative 19 | OVCAR-3 (Ovarian) | 5.0 | Not specified | [11] |

| MCF-7 (Breast) | 16.0 | Not specified | [11] | |

| HCT 116 (Colon) | 5.0 | Not specified | [11] | |

| Isoxazole curcumin derivative 40 | MCF-7 (Breast) | 3.97 | Not specified | [11] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b) | MCF-7 (Breast) | 19.5 | Induces apoptosis, Sub-G1 arrest | [5] |

| HeLa (Cervical) | 39.2 | Induces apoptosis, Sub-G1 arrest | [5] | |

| Isoxazole derivative 14x | HCT-116 (Colon) | 0.22 | HDAC1 and c-Met inhibition | [5] |

| MCF-7 (Breast) | 1.59 | HDAC1 and c-Met inhibition | [5] | |

| A549 (Lung) | 0.22 | HDAC1 and c-Met inhibition | [5] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Substituted isoxazoles have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

COX-2 Inhibition: The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. Several isoxazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.[3]

.

Table 2: Anti-inflammatory Activity of Substituted Isoxazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Target | Reference(s) |

| Isoxazole derivative 2 | Analgesic and anti-inflammatory | Potent | COX-2 | [3] |

| Isoxazole derivative 3 | COX-2 Inhibition | 0.95 | COX-2 | [3] |

| Glucocorticoid isoxazoline derivative 57 | LPS-induced NO release | 0.006 | Not specified | [11] |

| 5-(4'-cholrophenyl)-4-(dicyclopentadienyliron)-1,2-Isoxazole (Ic) | COX Inhibition | 84.03 | COX | [14] |

| LOX Inhibition | 96.83 | LOX | [14] | |

| Isoxazole derivative 2b | COX-1 Inhibition | 0.391 | COX-1 | [15] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[16]

.

Table 3: Antimicrobial Activity of Substituted Isoxazole Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Isoxazole Chalcone 28 | Various bacteria | 1 | [17][18] |

| Dihydropyrazole 46 | Various fungi | 2 | [17][18] |

| Dihydropyrazole 45 | Various fungi | 2 | [17][18] |

| Isoxazole derivative 3c | E. coli, S. aureus, A. flavus, A. niger | - (Excellent inhibition) | [19] |

| Isoxazole derivatives 4e, 4g, 4h | C. albicans | 6-60 | [16] |

| B. subtilis | 10-80 | [16] | |

| E. coli | 30-80 | [16] | |

| Diaziridinyl-quinone based isoxazole hybrids (17a, 17c, 17f, 17g, 17h) | B. subtilis | 3.9 | [20] |

Agrochemical Applications

Beyond pharmaceuticals, the isoxazole scaffold is also important in the development of new agrochemicals, including herbicides and fungicides. The structural versatility of isoxazoles allows for the creation of compounds with desirable properties for crop protection.

Key Signaling Pathways

The therapeutic effects of substituted isoxazoles are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

Caption: PARP Inhibition and Synthetic Lethality.

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[21]

General Procedure:

-

Chalcone Synthesis: Equimolar amounts of a substituted aromatic aldehyde and a substituted aromatic acetophenone are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.[21]

-

Cyclization to Isoxazole: The synthesized chalcone (1 equivalent) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents). The reaction mixture is refluxed for 6-8 hours.[21]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3,5-disubstituted isoxazole.[21]

A domino reductive Nef reaction/cyclization of β-nitroenones offers an alternative efficient route.[22][23]

Procedure:

-

To a solution of the β-nitroenone in ethyl acetate, add tin(II) chloride dihydrate.

-

Heat the reaction mixture under microwave irradiation.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography.[22]

In Vitro COX-1/2 Inhibition Assay

The anti-inflammatory activity of synthesized isoxazole derivatives can be evaluated by determining their ability to inhibit COX-1 and COX-2 enzymes.[24][25]

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer. Dissolve the test compounds (isoxazole derivatives) and a reference standard (e.g., celecoxib) in DMSO to prepare stock solutions, followed by serial dilutions.[24]

-

Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and either the enzyme solution (for 100% activity control), inactivated enzyme (for background), or the enzyme solution pre-incubated with the test compound/standard.[25]

-

Initiation and Termination: Initiate the reaction by adding arachidonic acid as the substrate. Incubate for a specific time at 37°C. Terminate the reaction by adding a saturated stannous chloride solution.[25]

-

Detection: The amount of prostaglandin produced is determined using a fluorometric or colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[24]

MTT Cell Viability Assay for Anticancer Activity

The cytotoxic effect of isoxazole derivatives on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[26]

Conclusion and Future Perspectives

Substituted isoxazoles represent a highly versatile and promising class of compounds with broad applications in drug discovery and agrochemical research. Their synthetic tractability allows for the generation of large libraries of derivatives for high-throughput screening, facilitating the identification of lead compounds with optimized activity and selectivity. The diverse mechanisms of action exhibited by isoxazole-containing molecules, including the inhibition of key enzymes and modulation of critical signaling pathways, underscore their potential for addressing a wide range of diseases. Future research in this area will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the application of advanced synthetic methodologies to access more complex and potent molecular architectures. The continued investigation of this remarkable heterocyclic scaffold holds great promise for the development of next-generation therapeutics and other valuable chemical entities.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 23. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. benchchem.com [benchchem.com]

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the development of a diverse array of therapeutic agents. This technical guide delves into the multifaceted biological activities of isoxazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2] These mechanisms include the disruption of tubulin polymerization, inhibition of heat shock protein 90 (HSP90), and modulation of key signaling pathways involved in cell cycle regulation and survival.[2] Several studies have reported potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | [2] |

| Curcumin-isoxazole derivative (40) | MCF-7 (Breast) | 3.97 | [3] |

| Diosgenin-isoxazole derivative (24) | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |

| Diosgenin-isoxazole derivative (24) | A549 (Lung) | 14.92 ± 1.70 | [3] |

| Harmine-isoxazole derivative (19) | OVCAR-3 (Ovarian) | 5.0 | [3] |

| Harmine-isoxazole derivative (19) | HCT 116 (Colon) | 5.0 | [3] |

| Tyrosol-isoxazole derivative (4b) | U87 (Glioblastoma) | 42.8 | [3] |

| Tyrosol-isoxazole derivative (4c) | U87 (Glioblastoma) | 67.6 | [3] |

| Isoxazole-naphthalene derivative (5j) | MCF-7 (Breast) | 1.23 ± 0.16 | |

| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 15.48 | [4] |

| Isoxazole-carboxamide (2d) | Hep3B (Liver) | ~23 | [4] |

| Isoxazole-carboxamide (2e) | Hep3B (Liver) | ~23 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of isoxazole derivatives against cancer cell lines.

1. Cell Culture and Seeding:

-

Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, Hep3B) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the test isoxazole derivatives in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 to 72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by isoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold is a key component in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin.[5] Newly synthesized isoxazole derivatives continue to show promising activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Staphylococcus aureus | 95 | [6] |

| Isoxazole derivative (4e) | Candida albicans | 6 - 60 | [7] |

| Isoxazole derivative (4g) | Candida albicans | 6 - 60 | [7] |

| Isoxazole derivative (4h) | Candida albicans | 6 - 60 | [7] |

| Isoxazole derivative (4e) | Bacillus subtilis | 10 - 80 | [7] |

| Isoxazole derivative (4e) | Escherichia coli | 30 - 80 | [7] |

| 3-yl-5-yl-1,2,4-oxadiazole derivative | Staphylococcus aureus (MSSA) | 3.12 ± 0.09 | [8] |

| 3-yl-5-yl-1,2,4-oxadiazole derivative | Staphylococcus aureus (MRSA) | 4.61 ± 0.22 | [8] |

| Isoxazole derivative (TPI-2) | Staphylococcus aureus | 6.25 | [9] |

| Isoxazole derivative (TPI-5) | Escherichia coli | 6.25 | [9] |

| Isoxazole derivative (TPI-14) | Candida albicans | 6.25 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of isoxazole derivatives against bacteria and fungi.[10]

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of isoxazole derivatives in DMSO (e.g., 10 mg/mL).

-

Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Microbial Cultures: Prepare overnight cultures of the test microorganisms in their respective broths. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Standard Antibiotics: Prepare stock solutions of appropriate standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

2. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.